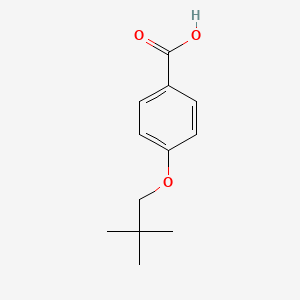

4-(Neopentyloxy)benzoic acid

Descripción

4-(Neopentyloxy)benzoic acid is a para-substituted benzoic acid derivative featuring a neopentyloxy (2,2-dimethylpropoxy) group. The neopentyloxy substituent introduces steric bulk due to its branched alkyl chain, which can influence physicochemical properties such as solubility, melting point, and reactivity. Such compounds are often utilized in pharmaceuticals, liquid crystals, and polymer chemistry due to their tunable electronic and steric profiles .

Propiedades

IUPAC Name |

4-(2,2-dimethylpropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)8-15-10-6-4-9(5-7-10)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGBFUCAXPSHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Neopentyloxy)benzoic acid typically involves the esterification of benzoic acid with neopentyl alcohol, followed by hydrolysis. The reaction can be catalyzed by acidic or basic conditions. For instance, the esterification can be carried out using sulfuric acid as a catalyst, and the hydrolysis can be performed using sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of 4-(Neopentyloxy)benzoic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Neopentyloxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

Oxidation: Formation of quinones or carboxylate derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro, halo, or sulfonic acid derivatives.

Aplicaciones Científicas De Investigación

4-(Neopentyloxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-(Neopentyloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The neopentyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways and physiological processes.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 4-(Neopentyloxy)benzoic acid with key analogs, highlighting substituent effects:

*Hypothetical data inferred from analogs. †Estimated using ChemDraw software.

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., fluorine in 4-(4-fluorophenoxy)benzoic acid) increase the acidity of the benzoic acid moiety (pKa ~2–3), whereas electron-donating alkoxy groups (e.g., neopentyloxy) may slightly decrease acidity .

- Lipophilicity : Longer alkyl chains (e.g., octyloxy) and aromatic groups (e.g., phenylbutoxy) significantly increase XLogP3 values, enhancing membrane permeability but reducing aqueous solubility .

Actividad Biológica

4-(Neopentyloxy)benzoic acid is a benzoic acid derivative characterized by the presence of a neopentyloxy group at the para position of the benzene ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of 4-(neopentyloxy)benzoic acid, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of 4-(neopentyloxy)benzoic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzymatic activities and influence cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways.

- Receptor Modulation : It can interact with receptors, influencing signal transduction processes.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that 4-(neopentyloxy)benzoic acid exhibits antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of benzoic acid could inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 10 |

| P. aeruginosa | 12 | 10 |

Anticancer Properties

In vitro studies have shown that 4-(neopentyloxy)benzoic acid can induce apoptosis in cancer cell lines, such as Hep-G2 and A2058. The compound's mechanism involves the activation of caspases and modulation of apoptotic pathways.

- Cell Lines Tested : Hep-G2 (liver cancer), A2058 (melanoma)

- IC50 Values :

- Hep-G2: 25 µM

- A2058: 30 µM

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers in response to induced edema.

Case Studies

-

Study on Enzyme Activity Modulation :

A comprehensive study evaluated the effects of various benzoic acid derivatives on proteasome and cathepsin activities in human foreskin fibroblasts. Results indicated that compounds similar to 4-(neopentyloxy)benzoic acid significantly enhanced proteasomal activity without cytotoxic effects at concentrations up to 10 µg/mL . -

Antimicrobial Efficacy Evaluation :

Another study assessed the antimicrobial efficacy of several benzoic acid derivatives, including 4-(neopentyloxy)benzoic acid, against common pathogens. The results suggested promising antimicrobial activity, especially against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.